N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, dichlorophenyl group, and a hydroxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method involves the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide and are monitored using techniques such as NMR and IR spectroscopy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents.
Scientific Research Applications
N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or advanced composites
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(2,4-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Uniqueness
What sets N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H19Cl2NO3 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H19Cl2NO3/c1-9-15-13(22)7-18(2,3)8-14(15)24-16(9)17(23)21-12-5-4-10(19)6-11(12)20/h4-6,13,22H,7-8H2,1-3H3,(H,21,23) |
InChI Key |
SUIWEZWFWVKSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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